Journal Name:Metals
Journal ISSN:2075-4701
IF:2.695
Journal Website:http://www.mdpi.com/journal/metals
Year of Origin:2011
Publisher:MDPI (Basel, Switzerland)
Number of Articles Per Year:1057
Publishing Cycle:
OA or Not:Yes
Metals ( IF 2.695 ) Pub Date: 2023-02-02 , DOI:
10.1155/2023/4473000
Moringa (Moringa oleifera) has excellent nutritional significance as well as medicinal and therapeutic benefits, such as antidiabetic, anticancer, antimicrobial, and antioxidant activities. Whole wheat flour (WWF) is associated with a reduced risk of cancer (colon cancer), constipation, obesity, cardiovascular diseases, and type 2 diabetes. In this regard, the objective of the study is to determine the chemical composition, nutritional value, and antioxidant activity of moringa leaves and their MLP containing snack food (bread) to make a strong recommendation for their consumption in a balanced diet. The present study was aimed at assessing the effects of dehydrated moringa leaf powder (MLP) supplementation at 0–10% MLP levels on proximate, antioxidant, mineral, and sensory quality attributes of WWF leavened bread. Further, these quality attributes for MLP and WWF were also analyzed individually. As compared to WWF, MLP exhibited significantly higher () antioxidant activities, such as DPPH activity (10.38 ± 0.25 μmol TE/g DW), FRAP activity (21.43 ± 0.08 μmol TE/g DW), and total phenolic content (2.33 ± 0.04 mg GAE/100 g DW). MLP-supplemented bread exhibited significantly improved proximate, antioxidant, and mineral profile. It was evident from the proximate and sensory analysis that there was significant improvement in the nutritional composition of MLP-supplemented leavened bread; however, the overall acceptability scores of WWF leavened bread showed gradually decreasing tendency with corresponding rises in the addition levels of MLP. Based on results, it was implied that maximum acceptability was exhibited by the sample T2 supplemented at MLP addition level of 5%. Moreover, the nutritional, mineral profile, and antioxidant profile of the supplemented bread were significantly improved owing to MLP addition, and it may be implied that MLP could be exploited for improving the nutritional status of people in underdeveloped and developing countries.
Metals ( IF 2.695 ) Pub Date: 2023-03-13 , DOI:
10.1155/2023/5046880
Thunbergia laurifolia leaf is used in Thai herbal medicine to moderate alcohol, food poisoning, and other health-related diseases mainly due to its overwhelming phytochemical compounds which exert several biological functions such as antioxidant, and anti-inflammatory properties, among others. This study investigated the potential effects of hot air-drying conditions (TL-D80°C, TL-D90°C, and TL -D100°C) of T. laurifolia tea leaves on phenolic compounds, total flavonoid content (TFC), total phenolic content (TPC), and antioxidant activities (AOA) of the infused teas. The results show that an increase in drying temperature significantly improved TPC (709.7 ± 1.36–744.8 ± 5.79 mg GAE/) and TFC (198.98 ± 7.59–207.16 ± 4.10 mg RE/L) of infused teas. TL-D80°C (69.9 ± 0.95%) and TL-D90°C (69.3 ± 0.7%) infused teas showed significantly higher DPPH inhibitory effect compared to TL-D100°C. Treatment had no effects on ABTS.+ scavenging activity. The phenolic compounds detected in infused teas were rosmarinic acid, caffeic acid, gallic acid, catechin, rutin, and quercetin. Regarding, the cumulative phenolic compounds TL-D100°C infused teas were significantly higher compared to TL-D90°C and TL-D80°C. The results suggest that drying conditions (i.e., TL-D100°C within 30 min) could be used to achieve appropriate moisture content of T. laurifolia tea leaves without compromising the phytochemical compositions and antioxidant potentials of the resulting infused teas.
Metals ( IF 2.695 ) Pub Date: 2023-04-18 , DOI:
10.1155/2023/2932883
Consuming raw milk and milk-based products that have not been produced under strict control conditions can cause brucellosis, a highly contagious zoonotic disease. It is a significant global public health concern, particularly in regions with poor management and limited resources, such as Latin America, North and East Africa, the Middle East, and South and Central Asia. The study aims to summarize the occurrence of human brucellosis linked to milk and milk products and the presence of Brucella species in dairy foods. To achieve this goal, a meta-analysis was conducted on 69 studies ranging from 2001 to 2022, which were categorized into two groups: the incidence of Brucella species in milk and milk products and the prevalence of human brucellosis resulting from the consumption of contaminated milk. The following milk and milk products showed the highest incidence of Brucella species: cow milk (1.86%–81.7%), buffalo milk (10.4%–61.67%), camel milk (0%–24%), goat milk (0%–88.8%), and cheese (0%–39.1%). Consuming unpasteurized milk and milk products has been identified as the leading cause of human brucellosis, with incidence rates varying from 33.9% to 100%. Several human brucellosis cases have been linked to consuming raw milk and cheese in Spain, Israel, and other countries. Various serological techniques are employed to detect Brucella-specific antibodies in milk. The milk ring test (MRT) and enzyme-linked immunoassay (ELISA) are the two most widely utilized methods for detecting these antibodies in milk. Recently developed dual biosensors are a powerful approach for early diagnosis of Brucella from milk. Real-time PCR can rapidly detect organisms, reducing the risk of lab contamination and false positive results. To prevent and control brucellosis, essential steps include proper pasteurization of milk and dairy products, using the milk ring test (MRT) to detect Brucella in individual and bulk milk, immunization, education, and increasing public awareness of the disease. The consumption of raw milk and milk-made products that are not produced under strictly controlled conditions poses a significant risk to human health, mainly due to the high incidence of Brucella contamination. Therefore, ensuring strict control measures in producing milk and milk-made products is crucial to preventing the spread of this disease and safeguarding human health.
Metals ( IF 2.695 ) Pub Date: 2023-06-28 , DOI:
10.1155/2023/7710980
Tomato is a climacteric fruit that has a short shelf life under natural conditions. However, some treatments can be applied in order to extend the shelf life and improve the quality of fruits. The present study aimed at formulating a coating solution based on coffee leaf extract, starch, and Gum Arabic in order to extend the postharvest shelf life of tomato. The response surface methodology (RSM) was used to determine the optimal concentrations of the different abovementioned components in the coating, for better delay the ripening process of tomatoes. The central composite design (CCD) was generated, and the effect of different factors on the shelf life and quality (percent ripening, firmness, physiological loss of mass, pH, chlorophylls a and b contents, lycopene, and β-carotene contents) of tomato fruits were determined 14 days after treatment and stored at room temperature. Chlorophyll a and chlorophyll b contents as well as firmness of treated fruits were higher than those of control fruits. In addition, treated fruits recorded low lycopene and β-carotene contents, physiological loss of mass, pH, and ripening percentage compared to control fruits. Coffee leaf extract had a significant effect () on chl a content, pH, and ripening percentage. On the other hand, starch and Gum Arabic did not significantly () influence pH, physiological loss of mass, and percentage of ripening. The interaction between coffee leaf extract and starch (X1X2) had the most significant effect () on the studied parameters. The results showed that the experimental data could be adequately fitted into a second-order polynomial model with coefficients of determination greater than 80% for all variables studied. The optimal coating formulation consisted of 78.5 g/l coffee leaves extract, 56 g/l starch, and 9.5% Gum Arabic. There was no significant difference between the experimental and predicted data.
Metals ( IF 2.695 ) Pub Date: 2023-03-04 , DOI:
10.1155/2023/4131657
Cold plasma is an innovative and promising technology that is developing in a variety of fields, and recently it has been getting a lot of attention in the agricultural industry. The influence of cold atmospheric pressure plasma (CAPP) exposure on germination parameters and vigor of radish (Raphanus sativus) and carrot (Daucus carota sativus L.) seeds was investigated in the present study. A custom-designed plasma driver utilizing 11.32 kV rms and 50 Hz was used for the generation of the discharge. Seeds were treated using a dielectric barrier discharge (DBD) in an argon atmosphere at exposure periods of 1–4 minutes. The estimate of plasma parameters was done using optical emission spectroscopy and electrical measurements. Germination-related measures such as the final germination percentage, germination index, germination value, coefficient of velocity of germination, vigor index, and chlorophyll content were all improved in the case of CAPP-treated seeds as compared to control seeds. Similarly, CAPP treatment changed the in vitro radical scavenging capabilities, total phenolic, and total flavonoid levels of the seedlings. Our results indicated that the seeds being treated by CAPP for 3 minutes seemed to have a favorable impact on seed germination and sprouting development.
Metals ( IF 2.695 ) Pub Date: 2023-07-27 , DOI:
10.1155/2023/5460642
The goal of this study is to draw attention to the vital nutrients, health advantages, and potential for encouraging the consumption of jamun fruits (Syzygium cumini L.) and making the most of their useful features to create valuable goods. In the current study, efforts have been made to evaluate the jamun fruit’s physicochemical characteristics and bioactive components. Moreover, ready-to-serve beverages, squash, syrup, and jam, have been prepared, and their quality has been monitored throughout the storage. Jamun fruit had an ovoid or spherical form and was a dark purple tint. The initial analysis of fruits showed 83.59% moisture, 17.56 °Brix, 3.63 pH, 328.50 mg cyd-3-Glu/100 g anthocyanin, 219.21 mg GAE/100 g total phenolics, 91.33 mg QE/100 g total flavonoids, and 91.33% antioxidant activity. High-performance liquid chromatography examination, revealed the existence of three main anthocyanin pigments, delphinidin 3, 5-diglucoside, petunidin 3, 5-diglucoside, and malvidin 3, 5-diglucoside, which were measured at 175.80, 156.50, and 83.12 mg/100 g, respectively. While the main phenolic compounds present were chlorogenic, gallic, caffeic, vanillic, and catechin, with respective concentrations of 14.22, 12.18, 10.33, 6.44, and 4.13 mg/100 g. Total soluble solids, pH, and total sugars increased with the storage of jamun products, but acidity, total phenolic, and anthocyanin contents declined. In conclusion, jamun is a fruit that has promise for the future of producing useful goods. The various jamun fruit-based products met good standards and were sensory-acceptable.
Metals ( IF 2.695 ) Pub Date: 2023-02-02 , DOI:
10.1155/2023/7238309
Gari or Tapioca or Rale, a roasted yellow or white granulated product found on market stalls of sub-Saharan African countries (SSA), is made from cassava through the successive steps of peeling, grating, fermentation and/or dewatering, and roasting, and is the most consumed cassava derived product. The strengthening of its value chain can contribute to food sovereignty as well as improve the lifestyle of many urban and rural dwellers of SSA. This strengthening of the Gari value chain requires the identification of its weaknesses and proposes research and development initiatives that will increase its contribution to food sovereignty. The present review aimed thus at achieving this goal through a review of up to now knowledge on (i) end-users preferences for cassava and Gari in SSA; (ii) the quality (nutritional and microbiological) of Gari found on market stalls; (iii) processing and raw material determinant of this quality; (iv) research and development trials which have been done to improve the nutritional quality of Gari. It also proposes some scientific challenges to overcome in SSA in order to have all the ingredients for success.
Metals ( IF 2.695 ) Pub Date: 2023-04-21 , DOI:
10.1155/2023/5879085
Eggplants are highly nutritious and feature prominently in food recipes in the tropics. However, losses in weight, firmness, and nutrients affect the quality of the fruit after harvest. This work investigated the use of beeswax as a potential coating to improve the quality of eggplant fruit. Eggplant fruit were coated with a 3% beeswax solution alone or in combination with a citrate solution and stored at 10°C for 17 days. The coating significantly minimized weight loss, preserved firmness, and delayed colour changes. No changes in total phenols and antioxidant capacity were observed upon coating; however, ascorbate levels decreased. Using a response surface methodology approach the optimum conditions for the application of beeswax coating to improve the quality of eggplant fruit was investigated. The validated optimum coating conditions were 4.6% (w/v) coating concentration, 1% (w/v) citrate concentration, and 3 min coating duration. The validation experiment gave a high correlation coefficient (R2) of 0.93 between the predicted and measured physicochemical properties of the fruit. The optimized conditions can be useful in the preparation of a beeswax-based coating for improving the quality of eggplant fruit during cold storage.
Metals ( IF 2.695 ) Pub Date: 2023-06-16 , DOI:
10.1155/2023/8804009
To improve the antioxidant activity and flavor characteristics of giant salamander peptides, the changes in pH, browning extent, DPPH radical scavenging capacity, and reducing ability in Maillard reaction products (MRPs) between giant salamander peptides and glucose during the heating process (95°C and 0, 1, 2, 3, and 4 h) were investigated. The difference in volatile compounds of the MRPs was also analyzed by gas chromatography-ion mobility spectroscopy. The results indicated that the pH value of the MRPs shrank with the proceeding of heating time, while the browning extent and antioxidative capacity increased. 58 volatile compounds including 24 aldehydes, 12 alcohols, 8 esters, 5 ketones, 4 pyrazines, 2 furans, 1 pyridine, 1 ether, and 1 olefin were detected among the MRPs. At different stages of the reaction, the MRPs were dominated by aldehydes, and the relative amount of aldehydes first decreased and then increased with the intensification of the reaction time; the relative content of esters increased first and then decreased; the relative content of alcohols decreased gradually; and the relative amount of pyrazine and furan exhibited a significant increasing tendency. Principal component analysis (PCA) revealed that the cumulative contribution rate of the first two components reached 87.3%, indicating that the volatile compounds of MRPs at different reaction times were well differentiated. The correlation analysis demonstrated that the antioxidant activity was positively associated with the browning extent, ketones, furans, and pyrazines. These results might offer a certain reference for modifying the physicochemical traits of giant salamander peptides.
Metals ( IF 2.695 ) Pub Date: 2023-06-15 , DOI:
10.1155/2023/3166524
Pitaya peel is a by-product of fruit processing. In this study, the effects of pitaya peel supplementation in the cookie recipe on the nutritional quality, in vitro glycemic index, and antioxidant release from the enriched fiber cookies were investigated. The higher the ratio of pitaya peel powder (PPP) in the recipe, the greater the dietary fiber, betacyanin and phenolic contents, and antioxidant activities of the product. Cookies supplemented with 10–25% PPP were classified as having a low glycemic index, ranging from 51.9 to 45.7 in relation to glucose reference. The release of betacyanins, phenolics, and antioxidant activities from the cookie samples was recorded at the salivary, gastric, intestinal, and colon steps during in vitro sequential digestion, and the gastric digestion showed the highest release of antioxidant content and activity. The increased PPP ratio in the cookie recipe improved the antioxidant activities of the aqueous fractions at the four digestive steps. Statement. This study has a preprint entitled “Effects of the ratio of pitaya peel powder on the product quality, predicted glycemic index, and antioxidant release during in vitro sequential digestion” (DOI: https://doi.org/10.21203/rs.3.rs-2322871/v1). This preprint was posted on the research square website on December 5th, 2022.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
29.70 | 9 | Science Citation Index Expanded | Not |
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